Di-tert-butyl(diphenyl)stannane

Description

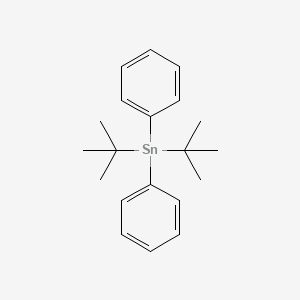

Di-tert-butyl(diphenyl)stannane is an organotin compound characterized by a central tin atom bonded to two tert-butyl groups and two phenyl groups. Organotin compounds like this are widely studied for their applications in polymer chemistry, catalysis, and materials science due to their unique electronic and steric properties. The tert-butyl groups impart significant steric hindrance, which can influence reactivity, thermal stability, and solubility.

Properties

CAS No. |

30191-71-0 |

|---|---|

Molecular Formula |

C20H28Sn |

Molecular Weight |

387.1 g/mol |

IUPAC Name |

ditert-butyl(diphenyl)stannane |

InChI |

InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-4(2)3;/h2*1-5H;2*1-3H3; |

InChI Key |

BTSLAVWBBGGNHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(diphenyl)stannane can be synthesized through the reaction of diphenyltin dichloride with tert-butyl lithium. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(diphenyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The phenyl or tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed.

Major Products Formed

Oxidation: Tin oxides and other organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Di-tert-butyl(diphenyl)stannane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceuticals, particularly in drug delivery systems.

Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-butyl(diphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

| Compound | Substituents | Steric Bulk | Electronegativity | Thermal Stability |

|---|---|---|---|---|

| This compound | tert-butyl, phenyl | High | Moderate | High* |

| Dibutylstannane | Linear butyl | Low | Low | Moderate |

| Tributylfluoro-stannane | Butyl, fluorine | Moderate | High | High |

*Inferred from tert-butyl groups’ ability to hinder decomposition pathways.

Thermal and Physical Properties

Evidence from polystannane studies reveals that substituents significantly influence thermal behavior. For example:

- Poly(dibutyl)stannane exhibits a glass transition temperature (Tg) of ~−40°C, while poly(diphenyl-alt-dibutyl)stannane shows a higher Tg due to phenyl group rigidity .

- Fluorinated stannanes (e.g., tris(tridecafluorooctyl)stannane) demonstrate exceptional thermal stability (>300°C decomposition) owing to strong C-F bonds .

This compound is expected to display elevated thermal stability compared to non-bulky analogs, as tert-butyl groups impede oxidative degradation.

Molecular Weight and Polymer Characteristics

Gel permeation chromatography (GPC) data for polystannanes highlights substituent effects on molecular weight distribution:

- Poly(dimethyl-alt-dibutyl)stannane has a narrower polydispersity index (PDI = 1.2) than poly(diphenyl-alt-dibutyl)stannane (PDI = 1.5), suggesting phenyl groups may complicate polymerization kinetics .

- This compound’s steric bulk could limit polymerization efficiency, resulting in lower molecular weight oligomers compared to linear analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.